molecular formula C14H28O2 B14582565 Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate CAS No. 61242-76-0

Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate

Cat. No.: B14582565
CAS No.: 61242-76-0
M. Wt: 228.37 g/mol
InChI Key: GPGRULLSONZRMK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a branched alkyl chain and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can be achieved through esterification reactions. One common method involves the reaction of 2,2-dimethylpropyl alcohol with 4,4-dimethylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding alcohol and carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Methanol or ethanol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 2,2-dimethylpropyl alcohol and 4,4-dimethylpentanoic acid.

    Reduction: 2,2-dimethylpropyl alcohol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate primarily involves its hydrolysis to release the corresponding alcohol and carboxylic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. The released alcohol and acid can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate can be compared to other esters with similar structures:

    Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Butyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific branched alkyl chain and ester functional group, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

61242-76-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate

InChI

InChI=1S/C14H28O2/c1-8-16-12(15)11(9-13(2,3)4)10-14(5,6)7/h11H,8-10H2,1-7H3

InChI Key

GPGRULLSONZRMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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